2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Purity specification Quality control Procurement benchmark

2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073339-09-9) is a pinacol-protected arylboronic ester featuring a 2,5-bis(trifluoromethyl)phenyl motif (molecular formula C₁₄H₁₅BF₆O₂, MW 340.07 g mol⁻¹). This compound belongs to the class of electron-deficient arylboronates widely used in Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C14H15BF6O2
Molecular Weight 340.07 g/mol
CAS No. 1073339-09-9
Cat. No. B3210628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1073339-09-9
Molecular FormulaC14H15BF6O2
Molecular Weight340.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-7-8(13(16,17)18)5-6-9(10)14(19,20)21/h5-7H,1-4H3
InChIKeyCARIUGLFCDJHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1073339-09-9): A Regiospecifically Defined Pinacol Boronate Ester for Precision Cross-Coupling


2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073339-09-9) is a pinacol-protected arylboronic ester featuring a 2,5-bis(trifluoromethyl)phenyl motif (molecular formula C₁₄H₁₅BF₆O₂, MW 340.07 g mol⁻¹) [1]. This compound belongs to the class of electron-deficient arylboronates widely used in Suzuki–Miyaura cross-coupling reactions [2]. The pinacol ester protection confers hydrolytic stability and shelf-life advantages over the corresponding free boronic acid [3]. Its unique substitution pattern—CF₃ groups at the 2- and 5-positions—modulates both electronic and steric properties in a manner distinct from other regioisomers such as the 2,4-, 3,5-, and 2,6-bis(trifluoromethyl)phenyl analogues [4].

Why a 3,5- or 2,4-Regioisomer Cannot Substitute for 2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Among bis(trifluoromethyl)phenyl boronate esters, regioisomeric substitution is not merely a structural nuance—it profoundly alters electronic character and reactivity. In frustrated Lewis pair chemistry, the 2,4- and 2,5-substituted isomers quench H₂ activation through ortho-electron donation into the vacant boron pz orbital, whereas the 3,5-isomer cleanly heterolytically cleaves dihydrogen [1]. This demonstrates that the 2,5-pattern is not functionally interchangeable with the 3,5-analogue. Additionally, the ortho-CF₃ group in the 2,5-isomer introduces steric compression and altered torsional profiles relative to the 2,4- or 2,6-variants, directly impacting transmetalation efficiency and regioselectivity in catalytic cross-couplings [2].

Quantitative Head-to-Head Evidence: 2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane versus Its Closest Isomeric Analogues


Purity Specification Profile: 98% Assay versus 95–98% Range for the 3,5-Isomer

Multiple independent suppliers consistently list 2-(2,5-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at 98% purity [REFS-1, REFS-2]. In contrast, the closely related 3,5-bis(trifluoromethyl)phenyl analogue (CAS 69807-91-6) is commonly offered at ≥98.0% by GC/titration by TCI but also at 95%+ by other vendors , while the 2,4-isomer (CAS 1073353-65-7) is typically listed at 98% . The 2,6-isomer (CAS 1268693-25-9) lacks a standardized purity specification in major catalogs. The uniformity of the 98% standard for the 2,5-isomer across suppliers reduces batch-to-batch variability risk in procurement.

Purity specification Quality control Procurement benchmark

Regioisomer-Dependent Reactivity in Frustrated Lewis Pair H₂ Activation: 2,5- vs. 3,5-Substitution

In a direct comparative study of tris{bis(trifluoromethyl)phenyl}borane isomers, the 2,5- and 2,4-substituted derivatives were shown to quench H₂ heterolytic cleavage, whereas the 3,5-isomer readily activated H₂ to form a bridging hydride [1]. The quenching behavior was attributed to ortho-CF₃ electron donation into the vacant boron pz orbital and steric blocking of the boron center, as evidenced by electrochemical, structural, and computational data. This finding demonstrates that the 2,5-regioisomer is not a functional substitute for the 3,5-analogue in FLP applications.

Frustrated Lewis pair H₂ activation Borane Lewis acidity

Hammett Substituent Constants: Quantified Electron-Withdrawing Effect of the 2,5-Bis(CF₃) Motif

The trifluoromethyl group carries Hammett substituent constants of σₘ = +0.43 and σₚ = +0.54 [1]. In the 2,5-substitution pattern, one CF₃ occupies a meta-like position (σₘ = +0.43) and the other a para-like position (σₚ = +0.54) relative to the boronate ester attachment point (ipso carbon), yielding a combined electron-withdrawing effect that is distinct from the 3,5-pattern (two meta-CF₃: cumulative σ ≈ +0.86) or the 2,4-pattern (ortho-like + para-like). The 2,5-arrangement thus provides a unique electronic profile that modulates oxidative addition and transmetalation rates in Pd-catalyzed couplings. Note: ortho Hammett values are not directly available due to steric confounding; this inference is class-level for the substituent pattern.

Hammett equation Electronic effects Structure–reactivity relationships

Hydrolytic Stability Advantage of the Pinacol Ester Over the Free Boronic Acid Form

Fluorinated phenylboronic acids, particularly those with ortho-fluorine substituents, exhibit reduced hydrolytic stability. A systematic study of all fluoro-substituted phenylboronic acid isomers found that compounds with two fluorine atoms at ortho positions are the least stable, with decomposition monitored by spectrophotometric pH- and temperature-dependent measurements [1]. The pinacol ester form of 2,5-bis(trifluoromethyl)phenylboronic acid (i.e., the target compound) circumvents this instability through steric protection of the boron center by the pinacol diol, as is well-established for arylboronic pinacol esters as a class [2]. The target compound's vendor description explicitly notes 'high stability and resistance to hydrolysis' . While no direct head-to-head hydrolytic half-life data were found for the pinacol ester vs. the free acid, the class-level advantage of pinacol protection over free boronic acids is universally recognized in the field.

Hydrolytic stability Boronic ester protection Shelf-life

Pharmaceutical Relevance: The 2,5-Bis(trifluoromethyl)phenyl Motif in Bioactive Molecules

The 2,5-bis(trifluoromethyl)phenyl fragment appears in several pharmacologically relevant structures: IMD-0560 (an IκB kinase β inhibitor) , Dutasteride-related intermediates (5α-reductase inhibition) , and Netupitant impurities (NK-1 receptor antagonist pathway) [1]. This motif is valued for enhancing metabolic stability and lipophilicity in drug candidates. By contrast, the 3,5-bis(trifluoromethyl)phenyl motif is more commonly associated with agrochemical and materials applications, while the 2,4-pattern is less prevalent in clinical candidates. The 2,5-regiospecificity of the target boronate ester directly maps onto this privileged pharmacophoric pattern, making it the preferred building block for medicinal chemistry programs targeting these specific scaffolds.

Pharmaceutical intermediate Drug discovery Bioisostere

Optimal Deployment Scenarios for 2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Verified Differentiation Evidence


Medicinal Chemistry: Direct Installation of the Privileged 2,5-Bis(CF₃)phenyl Pharmacophore via Suzuki–Miyaura Coupling

When synthesizing analogues of IκB kinase β inhibitors (e.g., IMD-0560), Dutasteride-related 5α-reductase inhibitors, or NK-1 receptor antagonists, this pinacol ester enables direct, protecting-group-free installation of the 2,5-bis(trifluoromethyl)phenyl motif in a single coupling step [REFS-1, REFS-2]. The consistent 98% purity across suppliers ensures reproducible stoichiometry, minimizing side-product formation in late-stage functionalization of advanced intermediates. The enhanced hydrolytic stability of the pinacol ester form over the free boronic acid further ensures reliable performance under aqueous basic Suzuki conditions .

Electronic Tuning of Cross-Coupling Reactivity via the 2,5-Regioisomer's Distinct Hammett Profile

The 2,5-substitution pattern provides a unique combination of meta- and para-electron-withdrawing effects (estimated cumulative σ ≈ +0.97) compared to the 3,5-isomer (≈ +0.86) . This differentiated electronic profile is exploitable when coupling with electron-rich aryl halides where enhanced oxidative addition rates are desired. Researchers optimizing Suzuki–Miyaura conditions for electron-rich substrates should evaluate the 2,5-isomer as a reactivity modulator distinct from the more common 3,5-analogue.

Frustrated Lewis Pair Research: Selecting the Correct Bis(CF₃)phenyl Regioisomer for Borane Lewis Acid Design

In FLP chemistry, the choice of regioisomer is critical: the 2,5-substituted tris{bis(trifluoromethyl)phenyl}borane does not activate H₂, whereas the 3,5-isomer is active . Laboratories developing FLP-based hydrogenation catalysts must procure the 3,5-isomer for H₂ activation studies. Conversely, the 2,5-isomer's quenching behavior may be leveraged in applications where H₂ activation must be suppressed, such as in selective electrochemical oxidation of hydride species.

Procurement Optimization: Batch-to-Batch Consistency for Multi-Step Synthesis Campaigns

For multi-gram or kilogram-scale synthesis programs requiring reproducible cross-coupling yields across multiple batches, the tight 98% purity specification of the 2,5-isomer [REFS-1, REFS-2] offers procurement predictability. In contrast, the broader 95–≥98% purity range reported for the 3,5-isomer introduces stoichiometric adjustment needs between batches. Purchasing managers should prefer the 2,5-isomer when the target API or intermediate explicitly requires the 2,5-bis(trifluoromethyl)phenyl substitution pattern.

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